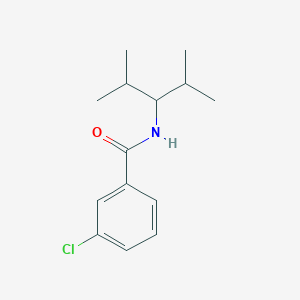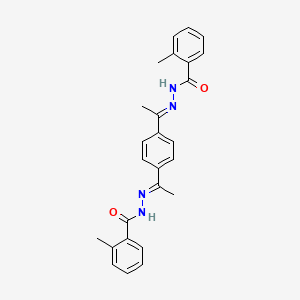
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide, also known as CIIMB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. In
Wirkmechanismus
The mechanism of action of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide involves the inhibition of FAAH. This compound binds to the active site of FAAH, preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide have been studied in various experiments. This compound has been found to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects in pain, inflammation, and anxiety. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit FAAH, which can be useful in studying the role of endocannabinoids in various conditions. Another advantage is its low toxicity profile, which minimizes the risk of adverse effects in lab animals. However, one limitation is the lack of selectivity for FAAH, as this compound can also inhibit other enzymes. Additionally, the optimal dosage and administration of this compound in lab experiments have not been fully established.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide. One direction is the development of more selective FAAH inhibitors that can minimize off-target effects. Another direction is the investigation of the potential therapeutic effects of this compound in various conditions such as pain, inflammation, and anxiety. Additionally, the optimization of the dosage and administration of this compound in lab experiments can provide more accurate results. Overall, the study of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has the potential to provide valuable insights into the role of endocannabinoids in various physiological and pathological conditions.
Synthesemethoden
The synthesis of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has been achieved using different methods. One of the most common methods involves the reaction of 3-chlorobenzoic acid with isobutylmethylketone in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has potential applications in scientific research. This compound has been found to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids in the body, which play a role in pain sensation, mood, and appetite. Inhibition of FAAH can increase the levels of endocannabinoids, leading to potential therapeutic effects in various conditions such as pain, inflammation, and anxiety.
Eigenschaften
IUPAC Name |
3-chloro-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9(2)13(10(3)4)16-14(17)11-6-5-7-12(15)8-11/h5-10,13H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOCADVNRXEJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,4-dimethylpentan-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)


![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)



